(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Overview
Description
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone, is a synthetic cannabinoid. It is structurally similar to JWH 018, a well-known cannabinoid receptor agonist. This compound is part of the naphthoylindole family and has been studied for its potential biological activities .
Scientific Research Applications
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in forensic toxicology for the detection of synthetic cannabinoids in biological samples
Mechanism of Action
Target of Action
The primary target of the JWH 018 6-methoxyindole analog is the cannabinoid receptor . This compound is structurally similar to JWH 018 6-hydroxyindole metabolite, a urinary metabolite of the cannabinoid receptor agonist JWH 018 . The cannabinoid receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The exact mode of action of the JWH 018 6-methoxyindole analog is currently unknown . It is known that jwh 018, a compound structurally similar to the 6-methoxyindole analog, acts as a full agonist at both the cb1 and cb2 cannabinoid receptors . It is therefore plausible that the 6-methoxyindole analog may interact with its targets in a similar manner, leading to changes in the physiological processes regulated by the endocannabinoid system.
Biochemical Pathways
JWH 018 is known to mimic the body’s naturally-produced endocannabinoid hormones such as 2-AG and anandamide (AEA), which can exacerbate or inhibit nerve signaling .
Pharmacokinetics
The pharmacokinetic properties of the JWH 018 6-methoxyindole analog, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown
Result of Action
The molecular and cellular effects of the JWH 018 6-methoxyindole analog’s action are currently unknown . Given its structural similarity to jwh 018, it is plausible that it may produce effects in animals similar to those of tetrahydrocannabinol (thc), a cannabinoid naturally present in cannabis .
Biochemical Analysis
Biochemical Properties
JWH 018 6-methoxyindole analog plays a role in biochemical reactions primarily through its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids that act as agonists at cannabinoid receptors, particularly CB1 and CB2 .
Cellular Effects
The cellular effects of JWH 018 6-methoxyindole analog are inferred from its structural similarity to other synthetic cannabinoids. It is likely to influence cell signaling pathways, gene expression, and cellular metabolism through its action on cannabinoid receptors . These effects can vary depending on the cell type and the presence of specific receptors, but detailed studies on this compound’s cellular effects are limited .
Molecular Mechanism
At the molecular level, JWH 018 6-methoxyindole analog exerts its effects by binding to cannabinoid receptors, mimicking the action of naturally occurring endocannabinoids . This binding can lead to the activation or inhibition of various signaling pathways, enzyme activities, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 018 6-methoxyindole analog may change over time due to its stability and degradation. Synthetic cannabinoids like JWH 018 are known to have varying stability, which can influence their long-term effects on cellular function . Specific studies on the temporal effects of JWH 018 6-methoxyindole analog are lacking .
Dosage Effects in Animal Models
The effects of JWH 018 6-methoxyindole analog in animal models can vary with different dosages. Higher doses of synthetic cannabinoids are often associated with increased toxicity and adverse effects .
Metabolic Pathways
JWH 018 6-methoxyindole analog is metabolized through pathways similar to those of other synthetic cannabinoids. It undergoes phase I metabolism involving cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and toxicity .
Transport and Distribution
It is likely to be transported and distributed similarly to other synthetic cannabinoids, which often involve interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of JWH 018 6-methoxyindole analog is not specifically described in the literature. It is expected to localize to cellular compartments where cannabinoid receptors are present, such as the plasma membrane and possibly intracellular organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl side chain.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Coupling with Naphthalene: The final step involves coupling the methoxyindole with a naphthalene derivative through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide
Major Products Formed
Hydroxylated Metabolites: Formed through oxidation reactions.
Reduced Analogs: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions
Comparison with Similar Compounds
Similar Compounds
JWH 018: The parent compound, known for its potent cannabinoid receptor agonist activity.
JWH 073: Another synthetic cannabinoid with a similar structure but different side chains.
JWH 250: A synthetic cannabinoid with a different core structure but similar biological activity
Uniqueness
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of the methoxy group on the indole ring, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .
Properties
IUPAC Name |
(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPINYSBSBWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016891 | |
Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-49-2 | |
Record name | (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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